![molecular formula C13H14Cl2O4 B053603 Diethyl 2-(2,4-dichlorophenyl)malonate CAS No. 111544-93-5](/img/structure/B53603.png)
Diethyl 2-(2,4-dichlorophenyl)malonate
Overview
Description
“Diethyl 2-(2,4-dichlorophenyl)malonate” is a derivative of diethyl malonate . It has a linear formula of C13H14Cl2O5 .
Molecular Structure Analysis
The molecular formula of “Diethyl 2-(2,4-dichlorophenyl)malonate” is C13H14Cl2O4 . The InChI code is 1S/C13H14Cl2O4/c1-3-18-12(16)11(13(17)19-4-2)9-6-5-8(14)7-10(9)15/h5-7,11H,3-4H2,1-2H3 . The Canonical SMILES is CCOC(=O)C(C1=C(C=C(C=C1)Cl)Cl)C(=O)OCC .
Physical And Chemical Properties Analysis
“Diethyl 2-(2,4-dichlorophenyl)malonate” is a liquid at ambient temperature . Its molecular weight is 305.16 g/mol . The XLogP3-AA is 3.8 . It has 0 hydrogen bond donor count and 4 hydrogen bond acceptor count . The rotatable bond count is 7 . The topological polar surface area is 52.6 Ų .
Scientific Research Applications
Cyclocondensation Reactions : Diethyl malonates are used as reagents in cyclocondensation with 1,3-dinucleophiles to synthesize six-membered heterocycles (Stadlbauer et al., 2001).
Synthesis of Anticancer Drugs : Diethyl 2-(2-chloronicotinoyl)malonate, a nitrogen-containing water-soluble carboxylic acid, is an important intermediate in the synthesis of small molecule anticancer drugs (Xiong et al., 2018).
Arylation Reactions : Diethyl malonate reacts with diaryliodonium salts, leading to the synthesis of various mono- and di-aryl derivatives, which are significant in organic synthesis (Beringer & Forgione, 1963).
Hydrolysis Reactions : Research on the hydrolysis of diethyl 2-(perfluorophenyl)malonate provides insights into the synthesis of perfluorophenylacetic acid, avoiding the handling of toxic substances (Taydakov & Kiskin, 2020).
Exciplex Formation in Polymer Matrices : Diethyl malonate derivatives are used to study exciplex formation in polymer matrices, which is significant in understanding molecular interactions in solid states (Yuan et al., 1989).
Nucleophile Substitution Reactions : The kinetics and mechanism of the reaction of diethyl malonate with fluoro-2,4-dinitrobenzene are studied, contributing to the understanding of nucleophile substitution reactions in organic chemistry (Leffek & Tremaine, 1973).
Synthesis of Posaconazole Intermediate : Diethyl malonate is used in the synthesis of intermediates for Posaconazole, an antifungal medication (Chen et al., 2015).
Synthesis of β-Trifluoromethyl-N-acetyltryptophan : Diethyl malonate derivatives are involved in the synthesis of β-trifluoromethyl-N-acetyltryptophan, showing the compound's utility in complex organic syntheses (Gong et al., 1999).
Safety and Hazards
“Diethyl 2-(2,4-dichlorophenyl)malonate” is classified as a combustible liquid . It is advised to keep it away from heat/sparks/open flames/hot surfaces and to avoid smoking near it . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical . In case of fire, CO2, dry chemical, or foam should be used for extinction .
properties
IUPAC Name |
diethyl 2-(2,4-dichlorophenyl)propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2O4/c1-3-18-12(16)11(13(17)19-4-2)9-6-5-8(14)7-10(9)15/h5-7,11H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGCCTUCURBNIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=C(C=C1)Cl)Cl)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371134 | |
Record name | Diethyl 2-(2,4-dichlorophenyl)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-(2,4-dichlorophenyl)malonate | |
CAS RN |
111544-93-5 | |
Record name | Diethyl 2-(2,4-dichlorophenyl)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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